N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Description
N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H14FN3O2 and its molecular weight is 275.283. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Fluorocontaining Derivatives : The compound has been used in the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating its role in producing chemically diverse and potentially biologically active compounds (Eleev, Kutkin, & Zhidkov, 2015).
- Optimized Scale-Up Synthesis : It has been involved in the optimized synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, highlighting its utility in high throughput and large-scale synthesis (Bethel et al., 2012).
- New Cyclization Modes : The compound plays a role in novel cyclization processes, contributing to the creation of new heterocyclic systems and expanding the chemical space for potential drug discovery (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
Biological Activities
- Anticancer Activities : Several studies have shown that derivatives of this compound exhibit significant anticancer activities, suggesting its potential as a lead compound in cancer therapy (Ahsan, 2012), (Liu et al., 2016).
- Antimycobacterial Properties : Analogues of this compound have been synthesized and evaluated for antitubercular activity, showing moderate to high inhibitory activities against Mycobacterium tuberculosis (Ahsan et al., 2011).
- Anti-Influenza Virus Activity : Benzamide-based derivatives of the compound have shown remarkable activity against the avian influenza virus, indicating its potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-3-4-10(7-11(9)15)16-14(19)12-8-13-18(17-12)5-2-6-20-13/h3-4,7-8H,2,5-6H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXQJLJQBGYLQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3CCCOC3=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.